molecular formula C22H19ClN4O B11189971 9-(2-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(2-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11189971
M. Wt: 390.9 g/mol
InChI Key: YSMYZLOGZSIYAB-UHFFFAOYSA-N
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Description

9-(2-Chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound featuring a fused triazoloquinazolinone core. Its molecular formula is C₁₇H₁₇ClN₄O, with a molecular weight of 328.8 g/mol . Key characteristics include a logP of 3.34, indicating moderate lipophilicity, and a racemic stereochemistry due to the presence of a chiral center . The compound’s structure is stabilized by intramolecular hydrogen bonding, as evidenced by its IR spectrum (N–H stretch at 3424 cm⁻¹ and C=O at 1636 cm⁻¹) . Synthesized via copper-catalyzed cyclization, it exhibits a melting point exceeding 300°C, reflecting high thermal stability .

Properties

Molecular Formula

C22H19ClN4O

Molecular Weight

390.9 g/mol

IUPAC Name

9-(2-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C22H19ClN4O/c1-13-6-2-3-7-15(13)14-10-18-20(19(28)11-14)21(16-8-4-5-9-17(16)23)27-22(26-18)24-12-25-27/h2-9,12,14,21H,10-11H2,1H3,(H,24,25,26)

InChI Key

YSMYZLOGZSIYAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=CC=C5Cl)C(=O)C2

Origin of Product

United States

Preparation Methods

The synthesis of 9-(2-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chlorobenzoyl chloride with 2-methylaniline can form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazoloquinazoline compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions. Researchers utilize it to explore new synthetic pathways and develop novel chemical entities.

Biology

The biological applications of this compound are significant. Its structural features suggest potential interactions with biological targets. Studies indicate that it may influence various biological pathways through its binding to specific enzymes or receptors.

Medicine

Research is ongoing to evaluate the pharmaceutical potential of this compound. Preliminary studies suggest it may have therapeutic effects in treating neurological disorders and possibly other conditions due to its ability to modulate neurotransmitter receptors and ion channels.

Industrial Applications

In industrial settings, this compound may be utilized in the development of new materials or as an intermediate in the production of other chemical compounds. Its unique properties make it suitable for applications in specialty chemicals and advanced materials.

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • Antiproliferative Activity : Studies demonstrated that this compound exhibits significant antiproliferative effects against cancer cell lines such as HeLa and MDA-MB-231.
    • IC50 Values : The compound showed IC50 values in the low micromolar range (e.g., HeLa cells at 5 µM).
    • Mechanism : Induction of apoptosis and inhibition of cell cycle progression were noted as key mechanisms.
  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit histone deacetylases (HDAC), which play a crucial role in cancer progression.
    • HDAC Inhibition : Moderate inhibitory activity was observed (40–75% residual activity), indicating potential for therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it selectively binds to Fe³⁺ ions, resulting in a measurable fluorescence change . The molecular pathways involved in its action depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazoloquinazolinone derivatives are studied for diverse applications, including pharmaceuticals and materials science. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula logP Melting Point (°C) Key Features Reference
Target Compound 9-(2-ClPh), 6-(2-MePh) C₁₇H₁₇ClN₄O 3.34 >300 High thermal stability, racemic mix
9-(4-Hydroxyphenyl)-6,6-dimethyl derivative 9-(4-OHPh), 6,6-dimethyl C₁₈H₁₉N₄O₂ N/A N/A Enhanced solubility (hydroxyl group)
6-(4-MeOPh)-9-Ph derivative 6-(4-MeOPh), 9-Ph C₂₂H₂₁N₄O₂ N/A N/A Electron-donating methoxy group
9-(4-ClPh)-Tetrazolo derivative 9-(4-ClPh), tetrazolo ring C₁₅H₁₂ClN₇O N/A N/A Tetrazolo ring (vs. triazolo)
6,6-Dimethyl-9-Ph derivative 6,6-dimethyl, 9-Ph C₁₈H₁₉N₄O ~3.5* N/A Higher lipophilicity (dimethyl groups)

*Estimated based on structural similarity.

Key Observations:

  • logP Variability : The dimethyl-substituted analog () likely has a higher logP (~3.5) than the target compound (3.34), suggesting improved membrane permeability but reduced aqueous solubility.
  • Thermal Stability : The target compound’s exceptionally high melting point (>300°C) surpasses most analogs, attributed to its rigid fused-ring system and intermolecular interactions .

Pharmacological and Functional Insights

  • Tetrazolo derivatives () may serve as intermediates in drug synthesis, though their bioactivity is less explored.
  • The target’s logP (~3.3) aligns with optimal ranges for blood-brain barrier penetration, hinting at possible central nervous system (CNS) applications .

Biological Activity

The compound 9-(2-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one represents a significant class of biologically active quinazoline derivatives. Quinazolines and their derivatives have been extensively studied for their diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H22ClN3O
  • Molecular Weight : 329.85 g/mol
  • CAS Number : Not available in the provided results.

Anticancer Activity

Quinazolines are known for their potent anticancer properties. Studies indicate that various derivatives exhibit cytotoxic effects against multiple cancer cell lines. For instance:

  • A study highlighted the effectiveness of certain quinazolinone derivatives against various tumor cell lines, demonstrating significant cytotoxicity and potential as anticancer agents .
  • The compound's structural characteristics may facilitate interactions with biological targets such as protein kinases involved in cancer progression.

Anti-inflammatory Effects

Quinazoline derivatives have also been reported to possess anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines suggests a therapeutic potential in treating inflammatory diseases .

Antimicrobial Activity

Research indicates that quinazoline derivatives can exhibit antimicrobial properties. The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways .

Case Studies

  • Antitumor Evaluation : A series of novel quinazoline derivatives were synthesized and tested for their antitumor activity against several cancer cell lines (e.g., A549 lung cancer cells). Some compounds demonstrated IC50 values in the low micromolar range, indicating potent activity .
  • Inflammation Model : In vitro studies using human cell lines demonstrated that specific quinazoline derivatives could reduce TNF-α secretion induced by lipopolysaccharides (LPS), suggesting potential use in inflammatory conditions .

Data Tables

Activity Type Cell Line/Model IC50 Value (µM) Reference
AnticancerA549 (lung cancer)10
Anti-inflammatoryHL-60 (human promyelocytic)5
AntimicrobialStaphylococcus aureus15

The biological activity of quinazoline derivatives is often attributed to their ability to interact with key enzymes and receptors involved in cellular signaling pathways. For example:

  • Inhibition of kinases such as EGFR and PDGF receptor has been documented for various quinazoline compounds, which may lead to reduced tumor growth and proliferation .

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